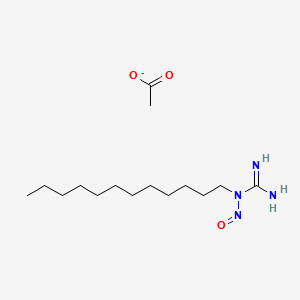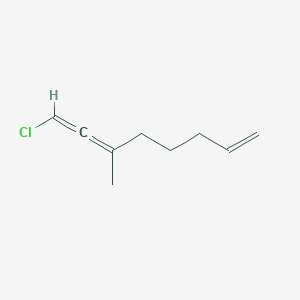
1-Chloro-3-methylocta-1,2,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methylocta-1,2,7-triene is a chemical compound with the molecular formula C9H13Cl It is characterized by the presence of a chlorine atom and three double bonds within an eight-carbon chain
Méthodes De Préparation
The synthesis of 1-Chloro-3-methylocta-1,2,7-triene typically involves the chlorination of 3-methylocta-1,2,7-triene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired position.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be scalable and efficient, allowing for the production of large quantities of this compound for commercial use.
Analyse Des Réactions Chimiques
1-Chloro-3-methylocta-1,2,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Applications De Recherche Scientifique
1-Chloro-3-methylocta-1,2,7-triene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential effects on living organisms. It may serve as a model compound for studying the interactions of chlorinated hydrocarbons with biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific molecular targets in the body.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-methylocta-1,2,7-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atom and double bonds play a crucial role in its reactivity and binding affinity. The pathways involved in its action may include the formation of reactive intermediates that can modify biological molecules, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylocta-1,2,7-triene can be compared with other similar compounds, such as:
1-Bromo-3-methylocta-1,2,7-triene: Similar in structure but with a bromine atom instead of chlorine. This compound may exhibit different reactivity and properties due to the presence of bromine.
3-Methylocta-1,2,7-triene: Lacks the chlorine atom, making it less reactive in certain substitution reactions. It serves as a precursor in the synthesis of this compound.
1-Chloro-3-methylhepta-1,2,6-triene: A related compound with a shorter carbon chain. Its properties and applications may differ due to the variation in chain length.
Propriétés
Numéro CAS |
61422-79-5 |
|---|---|
Formule moléculaire |
C9H13Cl |
Poids moléculaire |
156.65 g/mol |
InChI |
InChI=1S/C9H13Cl/c1-3-4-5-6-9(2)7-8-10/h3,8H,1,4-6H2,2H3 |
Clé InChI |
LHQJYPXXSSCXEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CCl)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


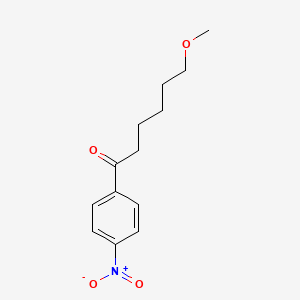
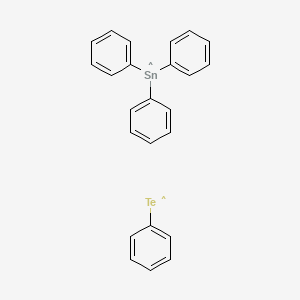
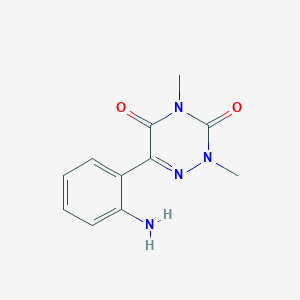
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
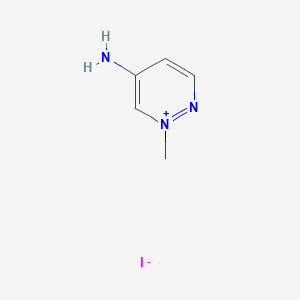
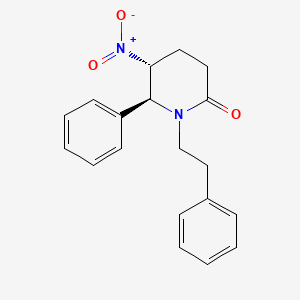
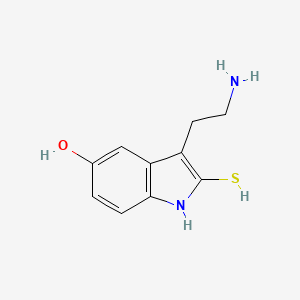
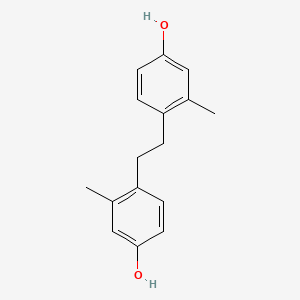
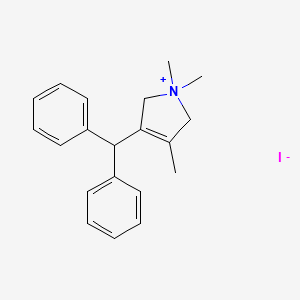
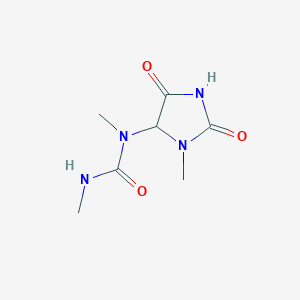
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)

![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)
